Corynoxeine

Descripción general

Descripción

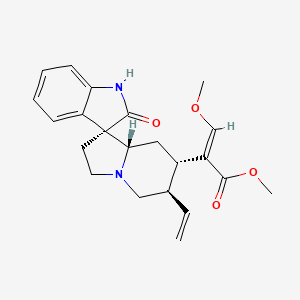

La Corynoxeine es un alcaloide oxindólico aislado de la medicina herbal china Uncaria rhynchophylla. Ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en enfermedades neurodegenerativas como la enfermedad de Parkinson y la enfermedad de Alzheimer . La this compound es conocida por su capacidad para inducir la autofagia, un proceso celular que degrada y recicla los componentes celulares, lo cual es crucial para mantener la homeostasis celular .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La Corynoxeine ejerce sus efectos principalmente a través de la inducción de la autofagia. Activa la vía autofágica-lisosomal, lo que lleva a la degradación de agregados proteicos como la alfa-sinucleína en la enfermedad de Parkinson . Los objetivos moleculares involucrados en este proceso incluyen la vía Akt/mTOR, que se sabe que regula la autofagia . Al modular esta vía, la this compound mejora la formación de autofagosomas y promueve la eliminación de agregados proteicos tóxicos .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Corynoxeine plays a significant role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It has been shown to enhance autophagy, a cellular degradation process, by interacting with the Akt/mTOR signaling pathway. This compound induces autophagy in neuronal cell lines, such as N2a and SHSY-5Y cells, by increasing the activity of lysosomal enzyme cathepsin D . This interaction promotes the clearance of protein aggregates, which is crucial in the context of neurodegenerative diseases.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In neuronal cells, it promotes autophagy, leading to the degradation of alpha-synuclein aggregates, which are implicated in Parkinson’s disease . This compound also influences cell signaling pathways, particularly the Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. Additionally, this compound affects gene expression related to autophagy and cellular metabolism, thereby enhancing the cell’s ability to manage stress and maintain homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to induce autophagy through the Akt/mTOR pathway. This compound binds to and inhibits the phosphorylation of Akt, mTOR, and p70 S6 Kinase, leading to the activation of autophagy . This process involves the formation of autophagosomes, which encapsulate and degrade damaged proteins and organelles. By promoting autophagy, this compound helps in maintaining cellular health and preventing the accumulation of toxic protein aggregates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound induces a rapid increase in autophagy, which is sustained over several hours. Studies have shown that this compound remains stable under experimental conditions, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained autophagic activity and improved cellular function, indicating its potential for chronic therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces autophagy without causing toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . Studies in animal models have shown that moderate doses of this compound can improve motor function and reduce neurodegeneration, while excessively high doses may lead to detrimental effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to autophagy and protein degradation. It interacts with enzymes such as cathepsin D and components of the Akt/mTOR pathway . By modulating these pathways, this compound influences metabolic flux and the levels of various metabolites. This modulation helps in maintaining cellular homeostasis and preventing the accumulation of toxic substances.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Corynoxeine se puede sintetizar a través de varios métodos, incluida la extracción de fuentes naturales y la síntesis química. El proceso de extracción generalmente implica el uso de solventes como metanol o etanol para aislar el compuesto del material vegetal . La síntesis química de la this compound involucra múltiples pasos, incluida la formación del núcleo oxindólico y la funcionalización posterior para introducir los sustituyentes deseados .

Métodos de producción industrial

La producción industrial de la this compound se basa principalmente en la extracción de Uncaria rhynchophylla. El proceso implica la recolección del material vegetal, el secado y luego la extracción de los alcaloides utilizando solventes. El extracto se purifica luego utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para obtener this compound pura .

Análisis De Reacciones Químicas

Tipos de reacciones

La Corynoxeine experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción generalmente implican temperaturas controladas y niveles de pH para asegurar las transformaciones deseadas .

Productos principales formados

Los productos principales formados a partir de las reacciones de la this compound incluyen varios derivados con grupos funcionales modificados. Estos derivados pueden exhibir diferentes actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

La Corynoxeine es estructuralmente similar a otros alcaloides oxindólicos como la isothis compound, la rhynchophylline y la isorhynchophylline . exhibe propiedades únicas que la distinguen de estos compuestos:

This compound vs. Isothis compound: Ambos compuestos inducen la autofagia, pero se ha demostrado que la this compound es más efectiva para promover la eliminación de agregados de alfa-sinucleína.

This compound vs. Rhynchophylline: Si bien ambos compuestos tienen efectos neuroprotectores, la this compound se dirige específicamente a la vía Akt/mTOR, mientras que la rhynchophylline tiene actividades farmacológicas más amplias.

This compound vs. Isorhynchophylline: La isorhynchophylline también induce la autofagia, pero la this compound tiene una mayor potencia en la mejora de la formación de autofagosomas.

Conclusión

La this compound es un compuesto prometedor con un potencial significativo en el tratamiento de enfermedades neurodegenerativas. Su capacidad para inducir la autofagia y promover la eliminación de agregados proteicos tóxicos la convierte en un valioso candidato para futuras investigaciones y desarrollo. Las propiedades únicas de la this compound, en comparación con compuestos similares, resaltan su potencial como agente terapéutico en diversos campos de la ciencia y la medicina.

Propiedades

IUPAC Name |

methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGVMUWMAGNSY-KAXDATADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318311 | |

| Record name | Corynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-94-4 | |

| Record name | Corynoxeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoxeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYNOXEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KIC0Q2VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)

![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)

![7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1450926.png)

![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)

![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)

![(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid](/img/structure/B1450940.png)

![7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1450941.png)

![2,3-Dihydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1450943.png)

![3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1450945.png)